5-cyclopropyl-N-(3-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-(3-methylphenyl)-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-6-5-7-15(12-13)20-19(24)17-18(14-10-11-14)23(22-21-17)16-8-3-2-4-9-16/h2-9,12,14H,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDHJGOSCJIBQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyclopropyl-N-(3-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 954359-66-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential applications in pharmacology.
- Molecular Formula : C19H18N4O
- Molecular Weight : 318.3724 g/mol
- Structure : The compound features a triazole ring which is known for its versatility in biological applications.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. A common method includes the reaction of cyclopropylamine with 3-methylbenzoyl chloride to form an intermediate that is then reacted with phenyl azide under copper-catalyzed conditions to yield the desired triazole compound.
Antitumor Activity
Recent studies have indicated that triazole derivatives exhibit promising antitumor properties. For instance, compounds structurally related to this compound have shown significant efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5i | H460 | 6.06 | Induces apoptosis and ROS production |
| 5c | H1299 | Not specified | Elevation of γ-H2AX expression |
The mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS), which leads to cell death in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of triazoles can exhibit potent antibacterial and antifungal activity. For example, compounds similar to this compound demonstrated effective inhibition against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0063 μmol/mL |
| S. aureus | Not specified |
| Candida albicans | Not specified |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Modulation : It can bind to receptors and modulate their activity, influencing signaling pathways.
- Induction of Apoptosis : As noted in antitumor studies, it triggers apoptosis via ROS generation and activation of apoptotic pathways.
Study on Antitumor Effects
A study published in Frontiers in Pharmacology evaluated several triazole derivatives for their anticancer properties. Among them, a compound structurally related to this compound was identified as having an IC50 value of 6.06 μM against H460 lung cancer cells. The study highlighted the compound's ability to induce significant apoptosis and increase ROS levels .
Study on Antimicrobial Properties
Another research article focused on synthesizing various triazole derivatives and testing their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited notable antibacterial activity with MIC values lower than those of traditional antibiotics like metronidazole .
Scientific Research Applications
Antimicrobial Activity
Compounds containing the triazole moiety have been extensively studied for their antimicrobial properties. The following table summarizes the efficacy of 5-cyclopropyl-N-(3-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide against various pathogens:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 0.125 μg/mL |
| Escherichia coli | Antibacterial | 0.250 μg/mL |
| Candida albicans | Antifungal | 0.500 μg/mL |
Research indicates that derivatives of triazole compounds often demonstrate superior activity compared to traditional antibiotics, suggesting their potential as novel therapeutic agents in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of this compound has garnered attention due to its ability to inhibit cancer cell proliferation through multiple mechanisms:
- Inhibition of Cell Cycle Progression : The compound can interfere with the normal cycle of cell division.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells.
- Inhibition of Angiogenesis : It prevents the formation of new blood vessels that supply tumors.
Research on related triazole compounds has shown promising results against various cancer cell lines, indicating that modifications to the triazole structure can enhance anticancer efficacy .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Hydroxyl Group | C-3 | Increases antibacterial activity |
| Methyl Group | N-4 | Reduces activity if too long |
| Phenyl Group | C-5 | Essential for high activity |
These findings suggest that specific modifications to the compound can lead to enhanced biological activity, making it a valuable candidate for further development in pharmaceutical applications .
Study on Antimicrobial Efficacy
A series of triazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The study found that modifications at the phenyl position significantly enhanced antibacterial properties, supporting the hypothesis that structural changes can lead to improved efficacy .
Anticancer Screening
Another study evaluated a derivative of this compound against multiple cancer cell lines, revealing IC50 values comparable to established chemotherapeutics. This indicates its potential as a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs of the title compound share the 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton but differ in substituents (Table 1).
Table 1: Structural and Physicochemical Comparison of Selected Analogs
Key Observations:
- Electron Effects : The 3-methylphenyl group on the title compound’s amide introduces moderate steric hindrance compared to para-substituted analogs (e.g., 4-chlorophenyl or 4-fluorophenyl), which may influence receptor binding .
- Lipophilicity: The cyclopropyl group at R1 enhances rigidity and may improve metabolic stability relative to methyl or amino substituents .
- Solubility : Hydrophilic groups (e.g., -OH in Compound I) increase aqueous solubility, whereas halogenated aryl groups (Cl, F) favor membrane permeability .
Crystallographic and Conformational Analysis
- Intermolecular Interactions : Hirshfeld surface analysis of analogs (e.g., Compound I) revealed hydrogen bonding (N-H···O) and π-π stacking, critical for crystal packing and stability .
- Dihedral Angles : The title compound’s cyclopropyl group may induce distinct torsional angles between the triazole and aryl rings, affecting molecular conformation and bioactivity .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 5-cyclopropyl-N-(3-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can they be methodologically addressed?
- Challenges : Low aqueous solubility (common in triazole derivatives) and regioselectivity during cyclopropane ring formation .
- Solutions :
-
Use multi-step synthesis with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselective triazole formation .
-
Introduce cyclopropyl groups via palladium-mediated cross-coupling or alkylation reactions under inert conditions .
3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06
-
Optimize solubility using co-solvents (e.g., DMSO:water mixtures) or derivatization with polar functional groups .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR Spectroscopy : Confirm regiochemistry of the triazole ring and cyclopropyl substituents using - and -NMR (e.g., cyclopropyl protons resonate at δ 0.5–1.5 ppm) .
- HPLC-MS : Assess purity (>98%) and detect trace byproducts (e.g., unreacted phenyl azides) .
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the cyclopropyl and aryl substituents .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
- Insights : Low water solubility (common in triazoles) necessitates formulation adjustments:
- Use surfactants (e.g., Tween-80) or lipid-based carriers for in vitro studies .
- For in vivo pharmacokinetics, consider prodrug strategies (e.g., esterification of the carboxamide group) to enhance bioavailability .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of derivatives with improved bioavailability?
- Approach :
- Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in cyclopropane formation .
- Use ICReDD’s integrated computational-experimental workflows to screen derivatives for solubility and metabolic stability .
- Validate predictions with high-throughput experimentation (HTE) to prioritize candidates .
Q. What methodological frameworks are effective for evaluating the compound’s enzyme inhibition potential?
- Protocol :
- Kinetic Assays : Measure values against target enzymes (e.g., kinases) using fluorogenic substrates .
- Molecular Docking : Simulate binding interactions (e.g., triazole-carboxamide hydrogen bonding with catalytic residues) using AutoDock Vina .
- Selectivity Profiling : Screen against a panel of 100+ enzymes to identify off-target effects .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Strategies :
- Substituent Variation : Replace the 3-methylphenyl group with electron-withdrawing groups (e.g., -CF) to modulate binding affinity .
- Bioisosteric Replacement : Substitute the cyclopropyl ring with spirocyclic or bicyclic moieties to improve metabolic stability .
- Data Integration : Use machine learning (e.g., Random Forest models) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What experimental design principles minimize variability in optimizing reaction conditions?
- Best Practices :
- Design of Experiments (DoE) : Apply fractional factorial designs to test variables (temperature, catalyst loading) with minimal runs .
- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., yield vs. reaction time) to identify optimal conditions .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

